

High-performance liquid chromatography (HPLC) analysis of Disperse Blue 165:1

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Compound of Interest		
Compound Name:	Disperse blue 165:1	
Cat. No.:	B15557020	Get Quote

An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of **Disperse Blue 165:1**, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Note: HPLC Analysis of Disperse Blue 165:1

Introduction

Disperse Blue 165:1 is a synthetic monoazo dye used in the textile industry, particularly for dyeing polyester fibers.[1][2] Due to its chemical structure, there is a potential for the release of aromatic amines, which are known to be carcinogenic.[3] Therefore, the accurate and sensitive quantification of **Disperse Blue 165:1** in various matrices is crucial for quality control, safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for its analysis due to its high specificity and sensitivity.[3][4]

Analytical Principle

This method utilizes reversed-phase HPLC to separate **Disperse Blue 165:1** from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a gradient elution of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid solution).[5][6] Detection is performed by monitoring the



absorbance at the maximum wavelength (λmax) of **Disperse Blue 165:1**, which is approximately 570 nm, or by using mass spectrometry for enhanced sensitivity and confirmation.[1][3] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards.[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HPLC analysis of disperse dyes. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: HPLC Performance Characteristics for Disperse Dyes

Parameter	Typical Value Range	Notes
Limit of Detection (LOD)	0.01 - 1.35 ng/mL	Can be influenced by the detector, with MS generally being more sensitive than DAD.[5]
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL	Dependent on instrument sensitivity and the complexity of the sample matrix.[5]
Linearity (r²)	> 0.99	Typically observed over a relevant concentration range. [5]
Recovery	70 - 103%	Varies with the efficiency of the extraction method from different sample types.[5]
Repeatability (%RSD)	1.1 - 16.3%	Dependent on the concentration of the analyte and the precision of the method.[5]

Experimental Protocols



1. Sample Preparation (from Textile Matrix)

This protocol is based on general methods for extracting disperse dyes from textiles.[5]

- Sample Comminution: Cut a representative textile sample into small pieces (approximately 5x5 mm).
- Weighing: Accurately weigh about 1.0 g of the textile sample into a conical flask.
- Extraction: Add 20 mL of methanol to the flask. Other solvents like dimethylformamide (DMF)
 may also be effective.[5]
- Ultrasonication: Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[5]
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the fabric pieces and other insoluble materials.[5]
- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[5]
- Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5]

2. Standard Preparation

- Stock Solution: Prepare a stock solution of **Disperse Blue 165:1** reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3]
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by diluting the stock solution with the initial mobile phase.[3]
- Filtration: Filter all standard solutions through a 0.45 μ m syringe filter before injection into the HPLC system.[3][4]

3. HPLC Method



The following are typical starting parameters and may require optimization.

- Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a DAD or MS detector.[3]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).[3]
- Mobile Phase A: 10 mmol/L ammonium acetate in water or 0.1% formic acid in water.[5][6]
- Mobile Phase B: Acetonitrile.[5][6]
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	45
20.0	95
25.0	95
25.1	45

| 30.0 | 45 |

Flow Rate: 0.6 mL/min.[5]

Column Temperature: 35 °C.[3]

Injection Volume: 5 μL.[5]

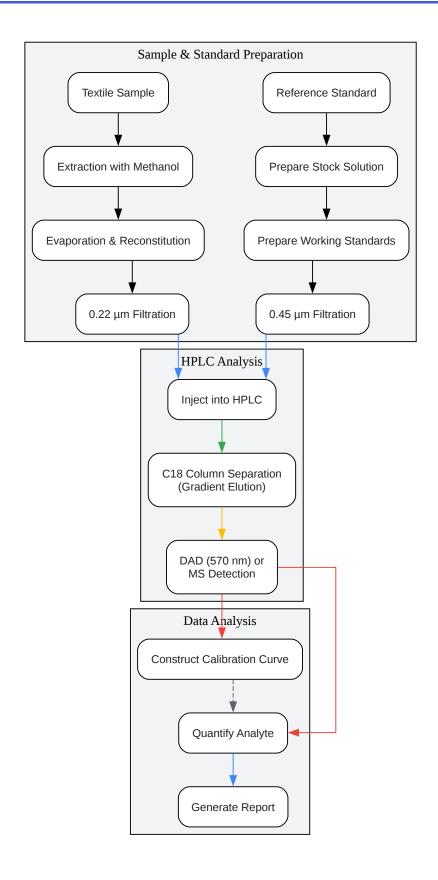
- Detection (DAD): Monitor at the λmax of Disperse Blue 165:1 (approximately 570 nm). A lower wavelength (e.g., 254 nm) can also be monitored to detect a wider range of impurities.
 [1][3]
- Detection (MS Optional): Use an electrospray ionization (ESI) source in positive ion mode.
 Monitor for the protonated molecule [M+H]+.[5]
- 4. Data Analysis



- Calibration Curve: Construct a calibration curve by plotting the peak area of the Disperse
 Blue 165:1 standards against their known concentrations.
- Quantification: Determine the concentration of **Disperse Blue 165:1** in the prepared sample by interpolating its peak area from the calibration curve.

Visualizations





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